![molecular formula C15H13Cl2NO B1622506 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide CAS No. 92435-83-1](/img/structure/B1622506.png)
2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide
Overview
Description
2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide is a functional ingredient in the form of an emulsifier, thickener, and acidifier . It has a dry weight of about 350.2 g/mol, with a molecular weight of 369.1 g/mol . This compound is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a dry weight of about 350.2 g/mol, with a molecular weight of 369.1 g/mol . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .Chemical Reactions Analysis
The chemical reactions of this compound are complex. The 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide); IR: 3117 (C–H str., phenyl nucleus), 1587 (C=C skeletal str., phenyl), 1671 (C=O str., CONH), 706 (C–Br str., C 6 H 5 Br), 832 (C–S–C str.), 1156 (C–N str., CONH), 1597 (N–H in plane bending, CONH), 1567 (N–O str., NO 2), 757 (C–Cl str., Ar–Cl); Mass: m/z 469 [M + +1]; CHN: C 17 H 12 BrClN 4 O 3 S: Theoretical: C, 43.65; H, 2.59; N, 11.98; Found: C, 42.35; H, 2.36; N, 11.67 .Physical And Chemical Properties Analysis
This compound is a functional ingredient in the form of an emulsifier, thickener, and acidifier. It has a dry weight of about 350.2 g/mol, with a molecular weight of 369.1 g/mol . This product is hydrophilic and has low surface tension, which makes it suitable for use as an emulsifier in creaming applications .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study investigates the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. The research reveals complex metabolic pathways that lead to the formation of carcinogenic compounds, highlighting the toxicological implications and the necessity for safer agricultural practices and chemical handling (Coleman et al., 2000).
Supramolecular Assembly Analysis
A study on the crystal structures of N-(2-chlorophenyl) acetamide and related compounds using X-ray powder diffraction and Hirshfeld surface analysis. This research provides insights into the molecular interactions and three-dimensional architectures of these compounds, which could inform the design of new materials or pharmaceuticals (Hazra et al., 2014).
Antiviral and Antiapoptotic Effects
Another study synthesized a novel anilidoquinoline derivative of 2-chloro-N-(2-chlorophenyl)-acetamide, demonstrating significant antiviral and antiapoptotic effects against Japanese encephalitis. This highlights the compound's potential for developing new therapeutic agents for viral diseases (Ghosh et al., 2008).
Crystal Structure and Molecular Conformation
Research on the crystal structures and molecular conformations of N-(aryl)-2,2,2-trichloro-acetamides, including derivatives of 2-chloro-N-(2-chlorophenyl)acetamide, provides valuable information on their solid-state geometry. Such studies are crucial for understanding the physical properties and reactivity of these compounds, which may have implications in material science and pharmaceutical development (Gowda et al., 2007).
Antibacterial Activity and QSAR Studies
This research focuses on synthesizing and evaluating the antibacterial activity of various 2-chloro-N-(4-chlorophenyl)acetamide derivatives. The study also includes quantitative structure-activity relationship (QSAR) analyses to understand how structural variations influence antibacterial effectiveness, guiding the design of new antibiotics (Desai et al., 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets through processes such as free radical reactions .
Biochemical Pathways
Similar compounds have been known to participate in reactions such as palladium-catalyzed amidation .
Result of Action
Similar compounds have been known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)-phenylmethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-14(19)18-15(11-4-2-1-3-5-11)12-6-8-13(17)9-7-12/h1-9,15H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUCNXSZNHPPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406931 | |
Record name | 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92435-83-1 | |
Record name | 2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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